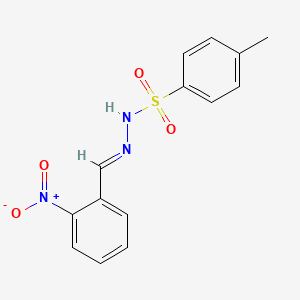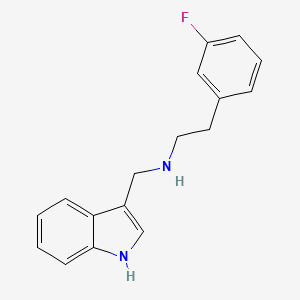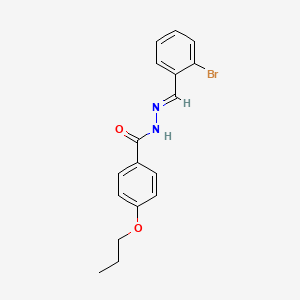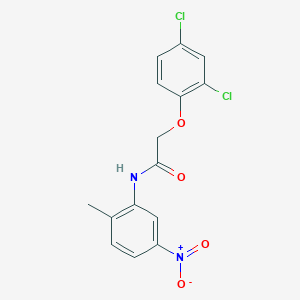![molecular formula C17H21N3O2 B3868648 6-(4-ethyl-1-piperazinyl)-8-methyl[1,3]dioxolo[4,5-g]quinoline](/img/structure/B3868648.png)
6-(4-ethyl-1-piperazinyl)-8-methyl[1,3]dioxolo[4,5-g]quinoline
Übersicht
Beschreibung
6-(4-ethyl-1-piperazinyl)-8-methyl[1,3]dioxolo[4,5-g]quinoline, also known as EM1, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic benefits. This molecule belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 6-(4-ethyl-1-piperazinyl)-8-methyl[1,3]dioxolo[4,5-g]quinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. 6-(4-ethyl-1-piperazinyl)-8-methyl[1,3]dioxolo[4,5-g]quinoline has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in antioxidant defense and cellular stress response. 6-(4-ethyl-1-piperazinyl)-8-methyl[1,3]dioxolo[4,5-g]quinoline has also been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and physiological effects:
6-(4-ethyl-1-piperazinyl)-8-methyl[1,3]dioxolo[4,5-g]quinoline has been shown to exert various biochemical and physiological effects, depending on the target tissue and cell type. In neuronal cells, 6-(4-ethyl-1-piperazinyl)-8-methyl[1,3]dioxolo[4,5-g]quinoline has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and to decrease the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines. In cancer cells, 6-(4-ethyl-1-piperazinyl)-8-methyl[1,3]dioxolo[4,5-g]quinoline has been reported to induce cell cycle arrest and apoptosis, and to decrease the expression of anti-apoptotic proteins, such as Bcl-2 and survivin.
Vorteile Und Einschränkungen Für Laborexperimente
6-(4-ethyl-1-piperazinyl)-8-methyl[1,3]dioxolo[4,5-g]quinoline has several advantages for laboratory experiments, including its synthetic accessibility, high purity, and well-characterized chemical structure. 6-(4-ethyl-1-piperazinyl)-8-methyl[1,3]dioxolo[4,5-g]quinoline can be easily modified to generate analogs with improved pharmacological properties. However, 6-(4-ethyl-1-piperazinyl)-8-methyl[1,3]dioxolo[4,5-g]quinoline also has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on 6-(4-ethyl-1-piperazinyl)-8-methyl[1,3]dioxolo[4,5-g]quinoline, including the development of more potent and selective analogs, the investigation of its pharmacokinetics and toxicity in vivo, and the exploration of its potential applications in other disease areas, such as metabolic disorders and autoimmune diseases. Moreover, the elucidation of the molecular targets and signaling pathways involved in the effects of 6-(4-ethyl-1-piperazinyl)-8-methyl[1,3]dioxolo[4,5-g]quinoline could provide valuable insights into the underlying mechanisms of its therapeutic actions.
Wissenschaftliche Forschungsanwendungen
6-(4-ethyl-1-piperazinyl)-8-methyl[1,3]dioxolo[4,5-g]quinoline has been investigated for its potential therapeutic applications in various fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, 6-(4-ethyl-1-piperazinyl)-8-methyl[1,3]dioxolo[4,5-g]quinoline has been shown to possess neuroprotective properties, as it can prevent neuronal cell death induced by oxidative stress and glutamate excitotoxicity. 6-(4-ethyl-1-piperazinyl)-8-methyl[1,3]dioxolo[4,5-g]quinoline has also been found to enhance cognitive function and memory in animal models of Alzheimer's disease.
In cancer research, 6-(4-ethyl-1-piperazinyl)-8-methyl[1,3]dioxolo[4,5-g]quinoline has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer cells. 6-(4-ethyl-1-piperazinyl)-8-methyl[1,3]dioxolo[4,5-g]quinoline has also been shown to sensitize cancer cells to chemotherapy drugs, thereby increasing their efficacy.
In infectious diseases, 6-(4-ethyl-1-piperazinyl)-8-methyl[1,3]dioxolo[4,5-g]quinoline has been investigated for its antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). 6-(4-ethyl-1-piperazinyl)-8-methyl[1,3]dioxolo[4,5-g]quinoline has been found to inhibit the replication of these viruses by targeting specific viral proteins and blocking their functions.
Eigenschaften
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-8-methyl-[1,3]dioxolo[4,5-g]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-19-4-6-20(7-5-19)17-8-12(2)13-9-15-16(22-11-21-15)10-14(13)18-17/h8-10H,3-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVAVXFRHXFOOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=CC4=C(C=C3C(=C2)C)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethylpiperazin-1-yl)-8-methyl-[1,3]dioxolo[4,5-g]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B3868567.png)

![N-(2,4-dimethoxyphenyl)-3-{1-[3-(4-pyridinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B3868584.png)
![isonicotinaldehyde O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3868590.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3868601.png)

![1-(3,5-dichlorophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3868643.png)
![methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate](/img/structure/B3868654.png)


![N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-4-methyl-2-quinolinamine](/img/structure/B3868672.png)
![methyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate](/img/structure/B3868679.png)

![4-(dimethylamino)benzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3868684.png)